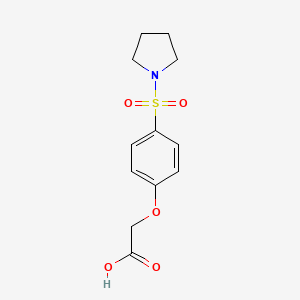
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid, also known as PSB-1115, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and stimulation of plant growth and yield. In addition, this compound has been shown to modulate the activity of certain enzymes and ion channels, and to affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as an agricultural tool to increase crop yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Synthesis Methods
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid involves the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. This reaction produces a compound with a pyrrolidine ring and a sulfonyl group attached to the phenyl ring of the 2,4-D molecule.
Scientific Research Applications
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and plant physiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential therapeutic agent for the treatment of certain types of cancer. In neurobiology, this compound has been shown to modulate neurotransmitter release, and has been proposed as a potential treatment for neurological disorders such as Parkinson's disease. In plant physiology, this compound has been shown to increase the growth and yield of certain crops, and has been proposed as a potential agricultural tool.
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-18-10-3-5-11(6-4-10)19(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBANZWEOFIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

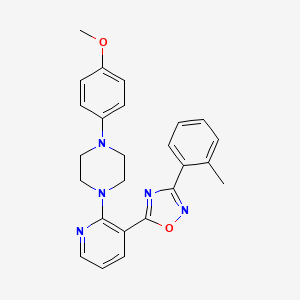

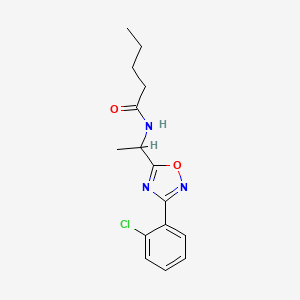



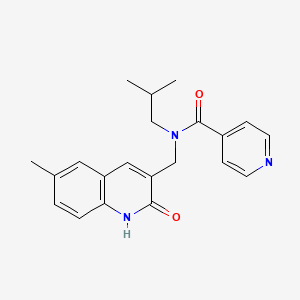
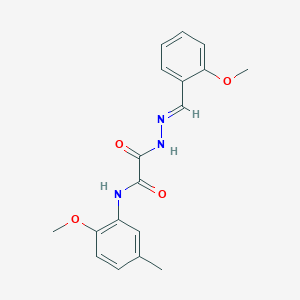



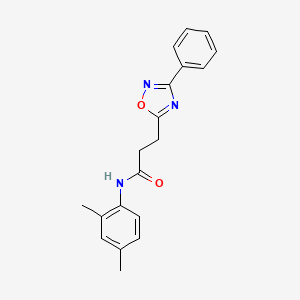
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
